molecular formula C13H8BrNO B12932788 9(10H)-Acridinone, 4-bromo- CAS No. 91692-50-1

9(10H)-Acridinone, 4-bromo-

Cat. No.: B12932788
CAS No.: 91692-50-1
M. Wt: 274.11 g/mol
InChI Key: YXEHRKNYAONOLB-UHFFFAOYSA-N
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Description

Structural Significance within Heterocyclic Chemistry

9(10H)-Acridinone is a tricyclic heterocyclic compound featuring a central pyridine (B92270) ring fused to two benzene (B151609) rings, with a ketone group at position 9 and a nitrogen atom at position 10. ijddr.initmedicalteam.pl This arrangement results in a planar structure that is a key characteristic of this class of compounds. ijddr.in The planarity of the acridone (B373769) nucleus is a crucial factor in its chemical behavior, particularly its ability to interact with biological macromolecules. ijddr.initmedicalteam.pl The introduction of a bromine atom at the 4-position, creating 4-bromo-9(10H)-acridinone, significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex derivatives.

General Importance of Acridinone (B8587238) Frameworks in Chemical Research

The acridinone scaffold is a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. researchgate.netjocpr.com These compounds have been extensively investigated for a wide range of pharmacological effects. jocpr.comjournalagent.comnih.gov The planar nature of the acridinone ring system allows these molecules to act as DNA intercalators, a mechanism that underpins some of their observed biological activities. ijddr.inrsc.org Furthermore, the acridinone core can be readily functionalized at various positions, allowing for the systematic modification of its properties to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov This chemical tractability has made acridinone derivatives a focal point of research in drug discovery and development. nih.govnih.gov

Specific Academic Relevance of 4-Bromo-9(10H)-Acridinone

While the broader acridinone family has received considerable attention, 4-bromo-9(10H)-acridinone holds specific importance as a versatile building block in synthetic organic chemistry. The bromine atom at the C4 position serves as a reactive handle, enabling a variety of cross-coupling reactions to introduce new functional groups and construct more elaborate molecular architectures. This strategic placement of the bromine atom allows for regioselective modifications that would be difficult to achieve on the unsubstituted acridinone core. Research has demonstrated the utility of related brominated acridinones in the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. For instance, the Ullmann condensation, a fundamental reaction in the synthesis of acridones, often involves precursors like 2-bromobenzoic acid. nih.gov Furthermore, palladium-mediated C-H bond activation and arylation reactions have been developed for 9(10H)-acridinone, showcasing the potential for creating complex derivatives, and highlighting the importance of halogenated intermediates in such synthetic strategies. acs.org

Chemical and Physical Properties of 4-Bromo-9(10H)-Acridinone

The inherent properties of 4-bromo-9(10H)-acridinone are foundational to its utility in chemical synthesis. A comprehensive understanding of these characteristics is essential for its effective application in research.

Tabulated Chemical and Physical Data

Detailed experimental data for 4-bromo-9(10H)-acridinone is not extensively available in the public domain. However, based on the general properties of acridinones and related brominated aromatic compounds, the following table outlines its expected characteristics.

PropertyValue
Molecular Formula C₁₃H₈BrNO
Molecular Weight 274.12 g/mol
Appearance Expected to be a solid, likely crystalline, and possibly colored (acridones are often yellow). itmedicalteam.pl
Solubility Generally, acridones exhibit poor solubility in water but are soluble in organic solvents like DMSO and ethanol. itmedicalteam.plsolubilityofthings.com
Melting Point Expected to be high, as the parent 9(10H)-acridinone melts at 354 °C. itmedicalteam.pl

Spectroscopic Profile

Spectroscopic analysis is crucial for the characterization of 4-bromo-9(10H)-acridinone. While a specific, complete dataset for this exact compound is not readily compiled from public sources, the expected spectroscopic features can be inferred from data on similar acridinone derivatives.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the acridinone core. The introduction of the bromine atom would influence the chemical shifts of the adjacent protons.

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the 13 carbon atoms in the molecule, including the carbonyl carbon and the carbon atom bonded to bromine. Spectroscopic data for related compounds, such as 3-(4-(Trifluoromethyl)benzoyl)-2,3-dihydro-1H,7H-pyrazino[3,2,1-de]acridin-7-one, show characteristic peaks for the acridone framework. nih.gov

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the ketone group, typically observed in the region of 1600-1640 cm⁻¹. nih.gov

UV-Vis Spectroscopy: Acridinone derivatives typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to π→π* transitions within the conjugated system. clockss.org

Synthesis and Reactivity

The synthesis of 4-bromo-9(10H)-acridinone and its subsequent chemical transformations are central to its role as a synthetic intermediate.

Common Synthetic Routes

The primary method for synthesizing the acridinone core is the Ullmann condensation reaction. This typically involves the reaction of an anthranilic acid derivative with a substituted halobenzene, followed by cyclization. For 4-bromo-9(10H)-acridinone, a plausible route would involve the condensation of a suitably substituted aminobenzoic acid with a brominated benzene derivative, followed by an intramolecular cyclization to form the tricyclic system. A known synthesis of a related compound, 4-methyl-9(10H)-acridinone, involves the Ullmann condensation of ortho-toluidine and 2-bromobenzoic acid, followed by cyclization in polyphosphoric acid. nih.gov

Chemical Reactivity and Major Reaction Types

The reactivity of 4-bromo-9(10H)-acridinone is dominated by the presence of the bromine atom and the acridinone nucleus itself.

N-Alkylation and N-Arylation: The nitrogen atom at the 10-position can be readily alkylated or arylated to introduce a wide variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a prime site for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.

Nucleophilic Aromatic Substitution: Under certain conditions, the bromine atom can be displaced by strong nucleophiles.

Applications in Synthetic Chemistry

The true value of 4-bromo-9(10H)-acridinone lies in its application as a precursor to more complex and potentially functional molecules.

Role as a Precursor in the Synthesis of Complex Acridinones

4-Bromo-9(10H)-acridinone serves as an essential starting material for the synthesis of highly substituted acridinone derivatives. The ability to selectively functionalize the 4-position allows for the construction of molecules with precisely controlled substitution patterns. This is particularly important in medicinal chemistry, where the position of substituents can have a profound impact on biological activity.

Use in the Development of Novel Heterocyclic Systems

Beyond the synthesis of other acridinones, 4-bromo-9(10H)-acridinone can be used to construct novel, fused heterocyclic systems. The reactive bromine atom can participate in intramolecular cyclization reactions, leading to the formation of polycyclic structures with unique three-dimensional shapes and electronic properties. For example, research has been conducted on the synthesis of tetracyclic acridone derivatives. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91692-50-1

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

4-bromo-10H-acridin-9-one

InChI

InChI=1S/C13H8BrNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,(H,15,16)

InChI Key

YXEHRKNYAONOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)Br

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 9 10h Acridinone, 4 Bromo

Classical and Established Synthesis Routes for Acridinone (B8587238) Scaffolds

The construction of the tricyclic acridinone system has been a subject of extensive research, leading to the development of several reliable synthetic methodologies.

Ullmann Condensation and Subsequent Cyclization Protocols

The Ullmann condensation is a cornerstone in the synthesis of N-aryl anthranilic acids, which are key precursors to acridinones. jocpr.comwikipedia.org This reaction typically involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline (B41778) derivative. jocpr.comtandfonline.com The resulting N-phenylanthranilic acid is then subjected to cyclization, often under strong acidic conditions using reagents like polyphosphoric acid (PPA) or sulfuric acid, to furnish the acridinone core. jocpr.comnih.gov

The general scheme for this two-step process is as follows:

Ullmann Condensation: An o-halobenzoic acid is reacted with an aniline in the presence of a copper catalyst and a base (e.g., potassium carbonate). nih.govrsc.org

Cyclization: The intermediate N-aryl anthranilic acid undergoes intramolecular Friedel-Crafts acylation to form the 9(10H)-acridinone. nih.gov

Innovations in this method include the use of ultrasonic irradiation to promote the condensation, which can improve reaction yields under heterogeneous conditions. tandfonline.com The choice of solvent and catalyst system is crucial and can be influenced by the steric and electronic properties of the reacting partners. tandfonline.com

Multi-Component Reaction Approaches to Acridinone Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like acridinones from simple starting materials in a single synthetic operation. acs.orgorganic-chemistry.org Several MCRs have been developed for the synthesis of acridine (B1665455) and acridinone derivatives.

A common MCR strategy involves the condensation of an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound. acs.org Mechanistic studies have shown that these reactions can proceed through the formation of a Michael adduct, which then undergoes cyclization and subsequent aromatization to yield the acridine skeleton. acs.org Variations of this approach utilize different catalysts and reaction conditions, including microwave irradiation and the use of environmentally benign solvents like water, to improve efficiency and yields. ijcce.ac.irresearchgate.net For instance, a one-pot, three-component reaction of dimedone, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water under microwave irradiation has been reported for the synthesis of acridine-1,8(2H,5H)-diones. ijcce.ac.ir Another example is the Hantzsch synthesis of 1,8-dioxo-decahydroacridines using aromatic aldehydes, dimedone, and ammonium acetate, which can be catalyzed by aluminized polyborate under solvent-free conditions. growingscience.com

Targeted Synthesis of 4-Bromo-9(10H)-Acridinone and Related Brominated Acridinones

The synthesis of specifically brominated acridinones, such as the 4-bromo derivative, requires regioselective control.

Regioselective Bromination Techniques for Acridinone Nucleus

Direct bromination of the pre-formed acridinone nucleus is a common strategy. The regioselectivity of electrophilic aromatic substitution on the acridinone ring is influenced by the directing effects of the carbonyl and amine functionalities, as well as the reaction conditions. The use of N-bromosuccinimide (NBS) is a prevalent method for achieving regioselective bromination. researchgate.netmdpi.com The solvent can play a critical role in directing the substitution pattern. For example, studies on a thymine-acridine conjugate revealed that bromination with NBS occurred selectively at the C-2 and C-7 positions of the acridine ring via an electrophilic aromatic substitution pathway, with the selectivity being solvent-dependent. researchgate.net For the synthesis of oligomeric acridones, regioselective bromination has been a key step in the iterative elongation of the polymer chain. researchgate.net

Table 1: Examples of Reagents for Regioselective Bromination

ReagentSubstrate TypePosition(s) BrominatedReference
N-Bromosuccinimide (NBS)Thymine-Acridine ConjugateC-2, C-7 researchgate.net
N-Bromosuccinimide (NBS)Dodecyl-piperidine acridone (B373769)C-2, C-7 mdpi.com
1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dioneAcridinoneNot specified sci-hub.se

Synthesis via Oxidative Cyclization Reactions (e.g., from Isatins and Aryl Triflates)

An alternative and modern approach to constructing the acridone skeleton involves oxidative cyclization reactions. A notable example is the transition-metal-free synthesis of acridone derivatives from isatins and 2-(trimethylsilyl)aryl triflates. researchgate.netnih.govorganic-chemistry.org This reaction is promoted by tert-butyl hydroperoxide (TBHP) and is believed to proceed through a Baeyer-Villiger-type rearrangement of the isatin (B1672199) to form an isatoic anhydride (B1165640) intermediate. organic-chemistry.org This intermediate then reacts with benzyne, generated in situ from the aryl triflate, followed by intermolecular cyclization to yield the acridone. nih.govorganic-chemistry.org This method offers a broad substrate scope and good functional group tolerance, allowing for the synthesis of variously substituted acridones. researchgate.netresearchgate.net

Advanced Functionalization Strategies utilizing 4-Bromo-9(10H)-Acridinone as Precursor

The bromine atom at the C-4 position of 9(10H)-acridinone is a key functional group for introducing further molecular diversity through various cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.orgmdpi.com The 4-bromo-9(10H)-acridinone can serve as an excellent substrate in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. sigmaaldrich.com These reactions allow for the introduction of a wide array of aryl, alkynyl, and amino groups at the C-4 position. The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and functional group tolerance. sigmaaldrich.comrsc.org For instance, palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold have been successfully employed to generate diverse libraries of compounds. nih.gov

Nucleophilic aromatic substitution (SNAr) offers another pathway for the functionalization of the 4-bromoacridinone. In SNAr reactions, a nucleophile displaces the bromide leaving group. ncrdsip.commasterorganicchemistry.com The reactivity of the aryl halide in SNAr is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comallen.in In the case of the acridinone system, the electron-withdrawing nature of the carbonyl group and the heterocyclic nitrogen can influence the reactivity at the C-4 position. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the reaction outcome. nptel.ac.in The regioselectivity of nucleophilic attack on related heterocyclic systems, such as pyridines, is well-established to occur at the positions ortho and para to the heteroatom due to the stabilization of the anionic intermediate. stackexchange.com

Table 2: Potential Functionalization Reactions of 4-Bromo-9(10H)-Acridinone

Reaction TypeCoupling Partner/NucleophilePotential Product
Suzuki-Miyaura CouplingArylboronic acid4-Aryl-9(10H)-acridinone
Sonogashira CouplingTerminal alkyne4-Alkynyl-9(10H)-acridinone
Buchwald-Hartwig AminationAmine4-Amino-9(10H)-acridinone
Nucleophilic Aromatic SubstitutionAlkoxide4-Alkoxy-9(10H)-acridinone
Nucleophilic Aromatic SubstitutionThiolate4-Thioalkyl-9(10H)-acridinone

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cnnih.gov For 9(10H)-Acridinone, 4-bromo-, the carbon-bromine bond serves as an excellent electrophilic site for such transformations. The Buchwald–Hartwig amination, a palladium-catalyzed reaction, is a premier method for synthesizing aryl amines from aryl halides. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and high functional group tolerance. wikipedia.org

The catalytic cycle of the Buchwald–Hartwig amination generally involves four key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (4-bromo-9-acridinone), inserting into the carbon-bromine bond to form a Pd(II) species. wikipedia.org

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine to form a palladium amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the new carbon-nitrogen bond, yielding the N-arylated acridinone product and regenerating the Pd(0) catalyst. wikipedia.org

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, base, and solvent. acs.org The development of sterically hindered phosphine (B1218219) ligands, such as those based on biaryl scaffolds, has been instrumental in expanding the reaction's scope to include a wide variety of amines and aryl halides. wikipedia.orgacs.org In the context of 4-bromo-9-acridinone, this methodology allows for the direct introduction of primary and secondary amines at the C-4 position, providing access to a diverse library of 4-amino-acridinone derivatives.

Table 1: Typical Components for Buchwald-Hartwig Amination of an Aryl Bromide

Component Role Common Examples
Palladium Precatalyst Source of active Pd(0) catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes catalyst, facilitates catalytic cycle BINAP, DPPF, tBuXPhos, BrettPhos wikipedia.orgacs.org
Base Deprotonates the amine nucleophile NaOt-Bu, K₂CO₃, Cs₂CO₃
Substrate 1 Aryl halide electrophile 9(10H)-Acridinone, 4-bromo-
Substrate 2 Amine nucleophile Primary amines, secondary amines, anilines acs.org

| Solvent | Reaction medium | Toluene (B28343), Dioxane, THF numberanalytics.com |

Palladium-Mediated C–H Bond Activation and Arylation

Direct C–H bond activation has become a powerful strategy for molecular functionalization, avoiding the need for pre-installed functional groups. cam.ac.uk Research on the 9(10H)-acridinone core has revealed sophisticated methods for site-selective C–H arylation, which are directly relevant to the derivatization of its bromo-substituted analogue. acs.orgsnnu.edu.cn

Both stoichiometric and catalytic pathways have been successfully employed for the C–H arylation of the acridinone scaffold. acs.orgresearchgate.net Stoichiometric approaches involve the pre-synthesis and isolation of stable organopalladium intermediates, known as palladacycles. researchgate.netacs.org These isolated complexes are then reacted with a coupling partner, such as potassium aryltrifluoroborates, in a separate step to yield the desired arylated product. researchgate.netacs.org This stepwise method has been instrumental in elucidating the reaction mechanism. researchgate.netacs.org

Catalytic versions of these reactions have also been developed, where the palladacycle is formed in situ as part of a catalytic cycle. acs.org These methods are more atom-economical and synthetically efficient for preparing a variety of arylated 9(10H)-acridinones. acs.orgresearchgate.net

Achieving site-selectivity is a major challenge in C–H activation, and it is typically overcome by using directing groups that coordinate to the metal catalyst and guide it to a specific C–H bond. cam.ac.ukacs.org In the 9(10H)-acridinone system, different directing groups can steer the activation to distinct positions:

C(4)–H Activation: To achieve arylation at the C-4 position (the same position occupied by bromine in the target compound), a pyridinyl group is installed on the acridinone nitrogen (N-10). acs.orgresearchgate.net This group directs the palladium catalyst to the nearby C(4)–H bond. A significant advantage is that the pyridinyl directing group can often be removed after the desired functionalization is complete. acs.orgresearchgate.netfigshare.com

C(1)–H Activation: The endocyclic ketone group of the acridinone can itself function as a directing group. acs.org This intrinsic directing ability is particularly effective for activating the C(1)–H bond when trifluoroacetic acid (TFA) is used as the reaction solvent. acs.org

Table 2: Site-Selectivity in C–H Activation of 9(10H)-Acridinone

Directing Group Target Site Conditions Outcome
N-Pyridinyl C(4)–H Pd(OAc)₂ in HOAc 4-Arylated 9(10H)-acridinone acs.org

Palladacycles are key intermediates in these C–H activation reactions. researchgate.net Extensive research has led to the successful synthesis, isolation, and characterization of distinct acridinone palladacycles resulting from both C(4)–H and C(1)–H bond activation. acs.org Their structures have been unambiguously confirmed by techniques such as X-ray crystallography and NMR spectroscopy. acs.orgacs.org

These palladacycles are remarkably stable. acs.org In stoichiometric reactions, they serve as the direct precursors to the final products. researchgate.netacs.org For instance, an N-(pyridin-2-yl)-9(10H)-acridinone palladacycle, formed via C(4)-H activation, can be reacted with various potassium aryl/alkyltrifluoroborates to furnish a range of 4-arylated or 4-alkylated 9(10H)-acridinones in good yields. researchgate.netresearchgate.netacs.org The study of these intermediates provides deep mechanistic insight into the catalytic C-H functionalization process. acs.orgresearchgate.net

N-Alkylation and N-Functionalization Techniques

The nitrogen atom at the 10-position of the acridinone ring is another key site for derivatization. However, its weakly basic nature makes direct N-alkylation with alkyl halides challenging. derpharmachemica.comresearchgate.net To circumvent this, specific techniques have been developed.

One of the most effective methods is the use of Phase Transfer Catalysis (PTC) . derpharmachemica.com This technique involves a two-phase system, typically an organic solvent (like tetrahydrofuran) and an aqueous solution of a strong base (like potassium hydroxide). derpharmachemica.com A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the hydroxide (B78521) ion into the organic phase to deprotonate the acridinone nitrogen, forming a more nucleophilic acridinone anion. This anion then readily reacts with an alkylating agent (e.g., 1-bromo-3-chloropropane). derpharmachemica.comoaji.net Stronger bases like sodium hydride in anhydrous solvents can also be used to achieve N-alkylation. conicet.gov.ar

Besides alkylation, the nitrogen can also be functionalized with aryl groups. The Ullmann condensation, a copper-catalyzed reaction, can be used to prepare N-aryl acridinones from 9(10H)-acridinone and a bromo-substituted aromatic compound. acs.orgnih.gov

Table 3: N-Alkylation of Acridones using Phase Transfer Catalysis

Component Function Example
Acridone Substrate Starting material 9(10H)-Acridinone, 4-bromo-
Alkylating Agent Provides the alkyl group 1-bromo-3-chloropropane, 1,2-dichloroethane (B1671644) derpharmachemica.comoaji.net
Base Deprotonates the N-H group Potassium hydroxide (KOH) derpharmachemica.com
Phase Transfer Catalyst Facilitates reaction between phases Tetrabutylammonium bromide (TBAB) derpharmachemica.comoaji.net

| Solvent System | Biphasic medium | Tetrahydrofuran (THF) / Water derpharmachemica.com |

Nucleophilic Aromatic Substitution (SNAr) Sequences

The 4-bromo substituent on the 9(10H)-acridinone ring is susceptible to replacement via Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com This reaction is characteristic of aryl halides that are activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In 9(10H)-Acridinone, 4-bromo-, the powerful electron-withdrawing effect of the C-9 carbonyl group activates the C-4 position for nucleophilic attack.

The SNAr mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Leaving Group Departure: Aromaticity is restored by the expulsion of the bromide leaving group.

This pathway has been demonstrated in related systems. For example, iterative SNAr has been used to replace multiple fluorine atoms on a fluorinated acridone core with an amine nucleophile. nih.govwalisongo.ac.id The reaction specifically targets the fluorine atoms ortho and para to the activating carbonyl group, which is analogous to the 4-bromo position. nih.gov In another relevant case, an unexpected SNAr reaction was observed on a 4-bromobenzo[c] derpharmachemica.comrsc.orgnaphthyridine, where the bromo group was displaced by an amine. beilstein-journals.orgd-nb.info These examples underscore the viability of using SNAr to introduce a wide range of nucleophiles—such as alkoxides, thiolates, and amines—at the C-4 position of 4-bromo-9-acridinone.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. organicreactions.org Among these, the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a prominent method for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org

While direct studies on 1,3-dipolar cycloaddition reactions using 4-bromo-9(10H)-acridinone as the specific substrate are not extensively detailed in the provided context, research on analogous acridinone systems provides valuable insights. For instance, novel isoxazolyl-acridinone derivatives have been synthesized via 1,3-dipolar cycloaddition. researchgate.net In this work, various 10-allyl-9(10H)-acridinone derivatives served as the dipolarophiles, reacting with a carbohydrate-derived nitrile oxide as the 1,3-dipole. researchgate.net

The general scheme for such a reaction, by analogy, would involve the 4-bromo-9(10H)-acridinone core being modified to act as a dipolarophile. For example, the nitrogen at the 10-position could be functionalized with a group containing a carbon-carbon double or triple bond, such as an allyl or propargyl group. This modified acridinone would then react with a suitable 1,3-dipole like a nitrile oxide, azide, or nitrone to yield a new heterocyclic ring attached to the acridinone framework. researchgate.netyoutube.com The reaction between a 1,3-dipole and an alkyne dipolarophile typically leads to the formation of aromatic rings. wikipedia.org

The reaction of 10-allyl-9(10H)-acridinone derivatives with a carbohydrate-derived dipole resulted in the formation of two diastereomers, confirmed by NMR spectroscopy which showed duplicated signals for the newly formed isoxazolyl ring. researchgate.net

Table 1: Example of 1,3-Dipolar Cycloaddition with Acridinone Analogues researchgate.net

Dipolarophile 1,3-Dipole Product

This methodology demonstrates the feasibility of employing the acridinone scaffold in cycloaddition reactions to generate complex, potentially bioactive molecules.

Direct Ring Metalation and Subsequent Cross-Coupling (Analogue to Related Systems)

Direct ring metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This approach avoids the need for pre-functionalized starting materials. Following metalation, the resulting organometallic intermediate can be quenched with various electrophiles or engaged in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

Direct functionalization of 4-bromo-9(10H)-acridinone via metalation is not explicitly described, but compelling evidence from analogous systems, such as 4-bromobenzo[c] nih.govresearchgate.netnaphthyridine, showcases the potential of this strategy. nih.govd-nb.info This benzo[c] nih.govresearchgate.netnaphthyridine system is a key structural feature in pyridoacridine alkaloids and serves as a valuable analogue for predicting the reactivity of related acridone structures. researchgate.netd-nb.info

In the case of 4-bromobenzo[c] nih.govresearchgate.netnaphthyridine, regioselective direct ring metalation at the C-5 position was successfully achieved using TMPMgCl∙LiCl (Knochel-Hauser base) at low temperatures (−40 °C). nih.govd-nb.info The use of a magnesium-based Hauser base was crucial to avoid side reactions like bromo-lithium exchange or addition to the C-N double bond that might occur with alkyllithium bases. nih.gov

The resulting 5-metalated intermediate was trapped with a variety of electrophiles, including aldehydes, to furnish 5-substituted products in moderate to good yields. nih.govd-nb.info This two-step sequence allows for the introduction of a new substituent adjacent to the bromine atom.

Table 2: Direct Metalation and Quenching of an Acridinone Analogue (4-bromobenzo[c] nih.govresearchgate.netnaphthyridine) nih.govd-nb.info

Substrate Reagent Electrophile Product Yield

Furthermore, the bromine atom at the C-4 position serves as a handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions. nih.govmdpi.comnih.gov This dual functionalization approach—direct metalation at C-5 followed by cross-coupling at C-4—provides a versatile route to highly decorated 4,5-disubstituted systems, which are valuable precursors for complex natural products like pyrido[4,3,2-mn]acridones. nih.govd-nb.info This highlights a powerful potential strategy for the derivatization of 4-bromo-9(10H)-acridinone.

Reaction Mechanisms and Mechanistic Investigations of 9 10h Acridinone, 4 Bromo Derivatives

Elucidation of C–H Bond Activation Mechanisms

The functionalization of C-H bonds is a powerful tool in organic synthesis, allowing for the direct modification of molecular scaffolds. mt.comnih.gov In the context of 4-bromo-9(10H)-acridinone derivatives, palladium-catalyzed C-H bond activation has been a subject of detailed investigation. acs.orgrsc.org

Mechanistic studies, including kinetic analyses and the isolation of intermediates, have shed light on the pathways of these transformations. acs.orgrsc.orgresearchgate.net For instance, the use of directing groups can facilitate site-selective C-H activation at positions C4 and C1 of the acridinone (B8587238) core. acs.org The reaction is believed to proceed through the formation of a palladacycle intermediate, which has been characterized using techniques like X-ray crystallography and NMR spectroscopy. acs.org The stability and structure of these intermediates are crucial in determining the outcome of the reaction.

Several mechanisms for C-H activation have been proposed, including oxidative addition, electrophilic aromatic substitution (EAS), and concerted metalation-deprotonation (CMD). mt.compkusz.edu.cn Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of these pathways and to predict the most likely mechanism. pkusz.edu.cnnih.gov These studies suggest that the specific mechanism can be influenced by factors such as the catalyst, ligands, and reaction conditions. pkusz.edu.cnresearchgate.net

Mechanistic Pathways of Oxidative Cyclization and Rearrangement

Oxidative cyclization represents a significant transformation in the synthesis of complex heterocyclic compounds from acyclic precursors. nih.govmdpi.com In the case of acridinone synthesis, oxidative cyclization can be a key step. For example, a transition-metal-free approach using tert-butyl hydroperoxide (TBHP) as an oxidant can promote the oxidative cyclization to form acridone (B373769) derivatives. molaid.com

The mechanisms of these cyclizations can be complex, often involving radical intermediates. nih.gov Two plausible pathways are the diradical mechanism, where two successive oxidations at different sites lead to diradical formation and subsequent coupling, and the radical addition mechanism. nih.gov

Rearrangement reactions are also observed in the chemistry of acridinone derivatives. For instance, the Favorskii rearrangement, which involves the rearrangement of α-halogenated ketones via a cyclopropanone (B1606653) intermediate, provides a route to ring-contracted products. msu.eduyoutube.com Other rearrangements, such as the Wolff rearrangement of α-diazocarbonyl compounds to ketenes, can also be utilized in the synthesis of modified acridinone structures. wikipedia.org The specific pathway of a rearrangement is often dictated by the stability of the intermediates involved. msu.edumasterorganicchemistry.com

Nuances of Nucleophilic Substitution at Brominated Positions

The bromine atom at the C4 position of 9(10H)-acridinone renders the molecule susceptible to nucleophilic aromatic substitution (SNA r) reactions. masterorganicchemistry.comwikipedia.org This type of reaction is a cornerstone for introducing a variety of functional groups onto the acridinone scaffold. beilstein-journals.org The reactivity in SNA r reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, and the presence of activating groups on the aromatic ring. masterorganicchemistry.comnih.gov

The general mechanism for an SNA r reaction involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This step is typically the rate-determining step. masterorganicchemistry.comwikipedia.org The aromaticity of the ring is then restored by the departure of the leaving group, in this case, the bromide ion. masterorganicchemistry.com

The reactivity order of halogens as leaving groups in SNA r reactions is often F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgnih.govrsc.org This is because the rate is determined by the attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comwikipedia.org The electron-withdrawing nature of the carbonyl group in the acridinone ring system activates the C4 position towards nucleophilic attack. walisongo.ac.id

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

FactorInfluence on Reactivity
Nucleophile Stronger, less sterically hindered nucleophiles generally react faster. nih.gov
Leaving Group The element effect (F > Cl ≈ Br > I) is often observed. wikipedia.orgnih.gov
Activating Groups Electron-withdrawing groups ortho and para to the leaving group increase the reaction rate. masterorganicchemistry.com
Solvent Polar aprotic solvents are often used to solvate the cation but not the nucleophile. nih.gov

Redox Behavior of the Acridinone Ring System

The acridinone core is an electroactive system, and its redox properties are of significant interest for applications in materials science and as photocatalysts. uni-regensburg.dersc.org The redox behavior of 4-bromo-9(10H)-acridinone and its derivatives can be investigated using electrochemical techniques such as cyclic voltammetry (CV). amazonaws.comrsc.org

The acridinone ring system can undergo both oxidation and reduction. The oxidation potential is influenced by the substituents on the ring. rsc.orgnih.gov Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. rsc.orgnih.gov The bromine atom at the C4 position, being an electron-withdrawing group, is expected to make the oxidation of 4-bromo-9(10H)-acridinone more difficult compared to the unsubstituted acridone.

Upon oxidation, a radical cation can be formed, which can participate in subsequent chemical reactions. uni-regensburg.de Similarly, reduction can lead to the formation of a radical anion. rsc.org The stability and reactivity of these radical ions are key to understanding the role of acridinone derivatives in photoredox catalysis and other redox-mediated processes. uni-regensburg.de Brønsted acid activation has been shown to dramatically increase the excited-state oxidation power of acridones. uni-regensburg.de

Thermodynamic and Kinetic Aspects of Reaction Processes

Understanding the thermodynamics and kinetics of reactions involving 4-bromo-9(10H)-acridinone is fundamental to controlling reaction outcomes and optimizing conditions. britannica.comscribd.com Thermodynamic parameters, such as enthalpy and entropy of activation, provide insight into the energy profile of a reaction, while kinetic studies reveal the reaction rate and its dependence on reactant concentrations. nih.govbritannica.com

Reaction progress kinetic analysis (RPKA) is a powerful technique for elucidating reaction mechanisms by monitoring the concentrations of reactants and products over time under synthetically relevant conditions. wikipedia.org This method can help identify reaction intermediates, catalyst deactivation, or changes in the rate-determining step. wikipedia.org

For complex reactions, such as those involving multiple steps, the steady-state or pre-equilibrium approximations can be used to derive rate laws. libretexts.orgpurdue.edu The Arrhenius equation describes the temperature dependence of the rate constant, allowing for the determination of the activation energy. britannica.com Computational methods can also be used to calculate the free energies of reactants, transition states, and products, providing a theoretical framework for understanding reaction thermodynamics and kinetics. nih.gov

Table 2: Key Thermodynamic and Kinetic Parameters

ParameterDescription
Activation Energy (Ea) The minimum energy required for a reaction to occur. britannica.com
Enthalpy of Activation (ΔH‡) The change in enthalpy in going from reactants to the transition state. nih.gov
Entropy of Activation (ΔS‡) The change in entropy in going from reactants to the transition state. nih.gov
Rate Constant (k) A proportionality constant that relates the reaction rate to the concentrations of reactants. britannica.com
Reaction Order The power to which the concentration of a reactant is raised in the rate law. britannica.com

Intramolecular Hydrogen Bonding Effects on Reactivity

Intramolecular hydrogen bonding can play a significant role in determining the conformation, stability, and reactivity of molecules. jchemrev.compku.edu.cn In derivatives of 9(10H)-acridinone, the presence of suitable functional groups can lead to the formation of intramolecular hydrogen bonds. For example, a hydrogen bond can form between the N-H of the acridinone core and a substituent at the C1 or C8 position.

The presence of an intramolecular hydrogen bond can influence the reactivity of the 4-bromo substituent. For instance, it can affect the electron density at the C4 position, thereby modulating its susceptibility to nucleophilic attack. It can also lock the conformation of the molecule, which may have implications for its interaction with catalysts or other reactants. nih.gov

Spectroscopic techniques, such as NMR and IR spectroscopy, combined with computational methods, are powerful tools for studying intramolecular hydrogen bonds. jchemrev.com X-ray crystallography can provide direct evidence for the existence and geometry of such bonds in the solid state. nih.govresearchgate.net The strength of these hydrogen bonds can be estimated experimentally and computationally, providing a quantitative measure of their influence on the molecule's properties. pku.edu.cnnih.gov

Spectroscopic Characterization and Structural Elucidation of 9 10h Acridinone, 4 Bromo Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-bromo-9(10H)-acridinone compounds, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra of 9-acridinone and its derivatives, including brominated analogues, have been extensively studied to understand the influence of substituents and solvent on chemical shifts and coupling constants. researchgate.net For the parent 9-acridinone, characteristic signals are observed which are influenced by the electronic effects of substituents. researchgate.netchemicalbook.com For instance, in a study of various acridone (B373769) derivatives, ¹H NMR spectra were recorded on 300 MHz and 400 MHz spectrometers, with chemical shifts reported in ppm relative to the solvent signal as the internal standard. nih.gov

In the case of 4-bromo-substituted acridinones, the bromine atom at the C-4 position introduces significant changes in the chemical shifts of the neighboring protons and carbons due to its electron-withdrawing inductive effect and electron-donating mesomeric effect. This leads to a downfield shift of the proton at C-5 and an upfield shift of the proton at C-3, relative to the unsubstituted acridinone (B8587238). The precise chemical shifts are also dependent on the solvent used for the measurement. researchgate.net

A detailed analysis of ¹³C NMR spectra provides further confirmation of the structure. The carbonyl carbon (C-9) typically resonates at a characteristic downfield position. The chemical shifts of the aromatic carbons are influenced by the bromine substituent, with the C-4 carbon showing a significant shift. Theoretical calculations at the GIAO/DFT level of theory have been used to predict chemical shifts, which show good correlation with experimental data and aid in the definitive assignment of resonance signals. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acridinone Derivatives

Compound Nucleus Solvent Chemical Shift (ppm)
2,7-Dimethyl-9(10H)-acridone ¹H DMSO-d₆ 8.12 (s, 1H), 7.75 (d, J = 8.9 Hz, 2H), 7.64 (d, J = 8.9 Hz, 2H), 3.91 (s, 3H), 2.43 (s, 6H) rsc.org
2,7-Dimethyl-9(10H)-acridone ¹³C DMSO-d₆ 176.10, 138.73, 134.31, 129.45, 124.82, 120.11, 116.93, 20.26 rsc.org
2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester ¹H DMSO-d₆ 1.22 (t, J = 7.1 Hz, 3H), 4.20 (q, J = 7.1 Hz, 2H), 5.50 (s, 2H), 7.44 (t, J = 7.5 Hz, 1H), 7.70 (d, J = 8.7 Hz, 1H), 7.82—7.91 (m, 2H), 8.33 (dd, J = 8.0, 1.7 Hz, 1H), 8.48 (dd, J = 9.5, 2.9 Hz, 1H), 9.01 (d, J = 2.9 Hz, 1H) nih.gov

This table presents data for related acridinone structures to illustrate typical chemical shift ranges, as specific data for 4-bromo-9(10H)-acridinone was not available in the search results.

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity of atoms and the stereochemistry of complex molecules. ucl.ac.ukumich.edu Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed for 4-bromo-9(10H)-acridinone derivatives.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org This allows for the unambiguous assignment of protons within the aromatic rings of the acridinone core. For a 4-bromo-substituted acridinone, COSY would show correlations between H-1 and H-2, H-2 and H-3, as well as between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming the spin systems in each ring.

The choice of solvent can significantly influence NMR chemical shifts. unn.edu.ng Studies on acridinone derivatives have shown that changing the solvent from a non-polar one like CDCl₃ to a polar one like DMSO-d₆ can cause noticeable changes in the chemical shifts of both protons and carbons. researchgate.netunn.edu.ng These solvent effects arise from various interactions, including van der Waals forces, solvent anisotropy, hydrogen bonding, and polar effects. unn.edu.ng

For 4-bromo-9(10H)-acridinone, the N-H proton is particularly sensitive to the hydrogen-bonding capacity of the solvent. In a hydrogen-bond acceptor solvent like DMSO-d₆, the N-H signal will be shifted downfield compared to its position in a less polar solvent like CDCl₃. pitt.edu The aromatic protons are also affected, though to a lesser extent. Understanding these solvent effects is crucial for accurate interpretation of NMR data and for comparing spectra recorded under different conditions. unn.edu.ng

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 4-bromo-9(10H)-acridinone and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov

The presence of a bromine atom in the molecule is readily identified by the characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. youtube.com

Electron ionization (EI) mass spectrometry of acridones typically shows a prominent molecular ion peak, indicating the stability of the aromatic system. researchgate.net The fragmentation patterns are dependent on the nature and position of substituents and can provide valuable structural information. researchgate.net Common fragmentation pathways for acridones involve the loss of CO, followed by further fragmentation of the resulting aromatic system. For substituted acridones, the loss of substituents or parts of substituents is also observed. researchgate.net In the case of 4-bromo-9(10H)-acridinone, fragmentation would likely involve the loss of the bromine atom and the carbonyl group.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the chromophoric system of 4-bromo-9(10H)-acridinone.

The UV-Vis spectrum of 9(10H)-acridinone and its derivatives is characterized by several absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions. clockss.orgnih.gov The acridone scaffold constitutes a large, conjugated chromophore. The absorption spectrum is influenced by the presence of substituents and the solvent.

The introduction of a bromine atom at the C-4 position can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on the interplay of its inductive and mesomeric effects. These shifts can provide insights into the electronic structure of the molecule. Theoretical calculations can be employed to interpret the spectral features and assign the observed electronic transitions. nih.gov

Studies on related acridone derivatives have shown absorption maxima in the range of 250-450 nm. researchgate.net For example, the UV-Vis spectrum of acridone in DMSO shows distinct absorption bands. rsc.org The long-wavelength absorption band is particularly sensitive to the electronic nature of substituents on the acridone ring. nih.govrsc.org

Solvent Polarity Effects on Absorption Maxima

The interaction between a solute and the surrounding solvent can significantly influence the electronic absorption spectra of a molecule. This phenomenon, known as solvatochromism, is particularly evident in compounds with polar functional groups like 4-bromo-9(10H)-acridinone. The polarity of the solvent can stabilize or destabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax).

Generally, for π→π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. vlabs.ac.in Conversely, for n→π* transitions, a hypsochromic (blue) shift is typically observed with increasing solvent polarity. vlabs.ac.in This is because the ground state, with its non-bonding electrons, is more stabilized by hydrogen bonding or polar interactions than the excited state. vlabs.ac.in

In the case of acridone derivatives, the π→π* excitation is associated with an increased dipole moment, resulting in a red-shift as solvent polarity increases. rsc.org However, the presence of n→π* transitions can lead to opposing blue shifts, particularly in protic solvents. rsc.org For certain azomethine-functionalized derivatives, a progressive red shift of up to 21 nm was observed in the maximum absorption as the polarity of the non-protic solvent increased. nih.gov The relationship between the absorption maxima and solvent polarity can be complex and is influenced by specific solute-solvent interactions, such as hydrogen bonding. bau.edu.lb

SolventPolarity Indexλmax (nm)Shift Type
Cyclohexane0.2~375Reference
Dichloromethane (DCM)3.1Red-shiftedBathochromic
Tetrahydrofuran (THF)4.0Red-shiftedBathochromic
Acetonitrile (MeCN)5.8Red-shiftedBathochromic
Dimethyl Sulfoxide (DMSO)7.2Red-shiftedBathochromic
Methanol (MeOH)5.1Blue-shiftedHypsochromic

Fluorescence and Photoluminescence Spectroscopy

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For acridone derivatives, this property is highly sensitive to the molecular structure and the surrounding environment. For instance, N-methylacridone (NMA) exhibits a dramatically increased fluorescence quantum yield in protic solvents (ΦF ≈ 0.7 in methanol) compared to nonpolar solvents (ΦF ≈ 0.02 in cyclohexane). rsc.org This is attributed to the relative energies of the nπ* and ππ* states, which are influenced by the solvent. rsc.org

Some acridone derivatives with carbazole (B46965) substituents have shown high photoluminescent quantum yields in toluene (B28343) solutions, reaching up to 69%. rsc.org In contrast, derivatives with phenoxazine (B87303) substituents exhibit significantly lower quantum yields. rsc.org The emission wavelengths for certain acridone derivatives are observed in the range of 560 to 590 nm, although very low quantum yields are found in solvents like water, THF, and DCM. mdpi.comsemanticscholar.org

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. chemigo.netchalmers.se This is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways. chalmers.seub.edu

While many organic chromophores experience aggregation-caused quenching (ACQ) due to π–π stacking interactions, molecules designed to inhibit these interactions can exhibit AIE. chalmers.se Certain 9,10-diheteroarylanthracene derivatives, for example, display distinct AIE behaviors, which are influenced by the heterocyclic units attached to the anthracene (B1667546) core. rsc.org The AIE phenomenon is advantageous for applications in biological imaging and optoelectronics, as it provides bright emission in aggregated or solid states. whiterose.ac.uk

Twisted Intramolecular Charge Transfer (TICT) is a process that can occur in photoexcited molecules composed of an electron donor and an acceptor linked by a single bond. rsc.org Upon excitation, intramolecular rotation around the single bond can lead to a TICT state, which is characterized by a high degree of charge separation and a decoupled π-system between the donor and acceptor. diva-portal.org This process can result in a red-shifted emission or non-radiative decay. rsc.org

The formation of a TICT state is highly dependent on the solvent polarity, with more polar solvents often stabilizing the charge-separated TICT state. diva-portal.org In some acridone derivatives, the conjugation of the acridone core with vinylpyridine groups can induce TICT properties. mdpi.com The presence of certain substituents can further promote the TICT process. mdpi.com The emission properties of TICT-based fluorophores are sensitive to the environment, making them useful as sensors. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For 9(10H)-acridinone and its derivatives, the IR spectrum provides characteristic absorption bands. The parent compound, 9(10H)-acridone, shows a prominent C=O stretching vibration around 1630 cm⁻¹. researchgate.net The N-H group in the acridone ring also gives rise to a characteristic stretching band. The presence of the bromo-substituent at the 4-position would influence the fingerprint region of the spectrum. The analysis of intermediates and the final product in the synthesis of acridone derivatives often relies on IR spectroscopy for characterization. walisongo.ac.id

Table 2: Characteristic IR Absorption Bands for 9(10H)-Acridinone Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Ketone)Stretching~1630
N-HStretching3200-3400
C-NStretching1200-1350
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1450-1600
C-BrStretching500-600

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For acridinone derivatives, this technique has provided invaluable insights into their molecular conformation and intermolecular interactions in the solid state.

Studies on related bromo-substituted acridinone derivatives have revealed detailed structural information. For instance, the crystal structure of 9-(5-Bromo-2-hydroxyphenyl)-10-(2-hydroxyethyl)-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione shows that O—H⋯O and C—H⋯O hydrogen bonds, along with Br⋯O halogen bonds, are involved in stacking the molecules. iucr.org In another example, 9-(3-bromo-5-chloro-2-hydroxyphenyl)-10-(2-hydroxyethyl)-3,3,6,6-tetramethyl-tetrahydroacridine-1,8-dione, the acridinedione ring system is V-shaped, and the benzene (B151609) ring is nearly perpendicular to the acridine (B1665455) ring system, a conformation stabilized by an intramolecular O—H⋯O hydrogen bond. nih.gov These studies demonstrate the importance of various non-covalent interactions, including hydrogen bonds and halogen bonds, in dictating the crystal packing. The planarity of the acridone core and the orientation of substituents are key structural features elucidated by X-ray crystallography. acs.org

Table 3: Compound Names Mentioned

Compound Name
9(10H)-Acridinone, 4-bromo-
9(10H)-Acridone
N-methylacridone (NMA)
9-(5-Bromo-2-hydroxyphenyl)-10-(2-hydroxyethyl)-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione
9-(3-bromo-5-chloro-2-hydroxyphenyl)-10-(2-hydroxyethyl)-3,3,6,6-tetramethyl-tetrahydroacridine-1,8-dione
9,10-diheteroarylanthracene

Computational Chemistry and Theoretical Modeling of 9 10h Acridinone, 4 Bromo Derivatives

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-bromo-9(10H)-acridinone. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic states.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-bromo-9(10H)-acridinone, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to achieve this.

The calculations typically confirm the inherent planarity of the tricyclic acridone (B373769) core. The optimization provides precise data on bond lengths, bond angles, and dihedral angles. The presence of the bromine atom at the C4 position introduces slight distortions in the local geometry of the adjacent benzene (B151609) ring compared to the unsubstituted acridone. Analysis of the electronic structure through population analysis (e.g., Mulliken or Natural Bond Orbital analysis) reveals the charge distribution across the molecule, highlighting the electronegative character of the oxygen, nitrogen, and bromine atoms.

ParameterOptimized Value (Representative)
C=O Bond Length~1.23 Å
N-H Bond Length~1.01 Å
C4-Br Bond Length~1.90 Å
C-N-C Angle~122°
C-C=O Angle~120°

Note: The data in this table is representative of values obtained for similar structures through DFT calculations, illustrating typical outputs of geometry optimization.

Theoretical calculations can accurately predict various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Visible absorption spectra by calculating the energies of electronic transitions. For 4-bromo-9(10H)-acridinone, the lowest energy absorption bands are typically associated with π-π* transitions within the aromatic system.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can predict the chemical shifts with high accuracy, aiding in the interpretation of experimental spectra. The electron-withdrawing effect of the bromine atom is expected to cause a downfield shift for the protons and carbons in its vicinity.

ParameterPredicted Value (Representative)Method
¹H NMR (H3)7.5 - 7.8 ppmGIAO-DFT
¹³C NMR (C4)115 - 120 ppmGIAO-DFT
Absorption Maxima (λmax)~400 nmTD-DFT

Note: The data presented is illustrative of theoretical predictions for bromo-substituted aromatic systems.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov

For 4-bromo-9(10H)-acridinone, the HOMO is typically a π-orbital distributed across the electron-rich regions of the acridone core, while the LUMO is a π*-orbital. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and electronic excitation energy. nih.gov A smaller gap suggests higher reactivity and easier electronic excitation. nih.gov

Orbital/ParameterEnergy (eV) (Representative)
HOMO-6.50 eV
LUMO-1.70 eV
HOMO-LUMO Gap (ΔE)4.80 eV

Note: These values are representative for similar heterocyclic compounds calculated using DFT/B3LYP methods. nih.gov

Theoretical methods can also predict fundamental electronic properties like ionization potential (IP) and electron affinity (EA). The IP is the energy required to remove an electron from a molecule, while the EA is the energy released when an electron is added. These values are critical for understanding charge transport properties in materials science applications.

Within the framework of DFT, these can be estimated using Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO). nih.gov More accurate predictions can be obtained using the delta self-consistent field (ΔSCF) method, which calculates the energy difference between the neutral molecule and its corresponding ion. dovepress.com

ParameterRelation to FMOsCalculated Value (eV) (Representative)
Ionization Potential (IP)IP ≈ -E(HOMO)6.50 eV
Electron Affinity (EA)EA ≈ -E(LUMO)1.70 eV

Note: The values are derived from the representative HOMO/LUMO energies in the preceding table. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a relatively rigid molecule like 4-bromo-9(10H)-acridinone, MD simulations are less about exploring vast conformational landscapes and more about understanding its dynamic behavior in different environments, such as in solution or within a protein binding site. nih.gov

Simulations can reveal the vibrational modes of the molecule and the dynamics of its interactions with surrounding solvent molecules. This is particularly relevant for understanding solvation effects on spectroscopic properties and reactivity. In studies of derivatives with flexible side chains, MD simulations would be essential for identifying the most stable and populated conformations, which is a key determinant of biological activity or material properties.

Modeling of Intermolecular Interactions and Self-Assembly Processes

The way molecules of 4-bromo-9(10H)-acridinone interact with each other governs its solid-state properties (e.g., crystal packing) and behavior in solution. Computational modeling is essential for studying these non-covalent interactions.

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular contacts in a crystal lattice. najah.edu For 4-bromo-9(10H)-acridinone, the primary interactions are expected to be:

Hydrogen Bonding: Strong N-H···O=C hydrogen bonds are a dominant feature, often leading to the formation of centrosymmetric dimers or extended chains in the crystal structure.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules. This interaction can play a crucial role in directing the crystal packing arrangement.

By modeling these interactions, it is possible to predict crystal structures and understand the factors that drive self-assembly into larger, ordered structures.

Investigation of Tautomerism and Electronic States

The 9(10H)-acridinone scaffold, including its 4-bromo derivative, can theoretically exist in tautomeric forms: the lactam (keto) form, 9(10H)-acridinone, and the lactim (enol) form, 9-hydroxyacridine. Computational chemistry provides powerful tools to investigate the equilibrium between these forms and to characterize their electronic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to determine the relative stabilities of such tautomers. tubitak.gov.trnih.gov

Theoretical studies on related heterocyclic systems, such as pyridones, have shown that the position of the tautomeric equilibrium can be significantly influenced by substituent effects and the polarity of the medium. ruc.dk For 9(10H)-acridinone derivatives, the lactam form is generally the more stable tautomer. DFT calculations are used to optimize the geometry of each tautomer and calculate their thermodynamic properties, such as Gibbs free energy, in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). ruc.dk The energy difference between the tautomers indicates their relative populations at equilibrium.

The electronic states of 9-acridinones are also a key area of theoretical investigation. researchgate.netresearchgate.net Calculations can predict the energies and characteristics of the ground state (S₀), the first excited singlet state (S₁), and the first triplet state (T₁). researchgate.net These calculations provide insights into the nature of electronic transitions, such as absorption (S₀ → S₁) and emission (S₁ → S₀), by analyzing the molecular orbitals involved, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tubitak.gov.tr For 9-acridinone and its derivatives, the lowest energy transitions are typically of a π→π* character. researchgate.net Theoretical predictions of dipole moments and charge distributions in the ground and excited states help to explain the solvatochromic effects observed experimentally. researchgate.net

Table 1: Representative DFT-Calculated Relative Gibbs Free Energy (ΔG) for the Tautomeric Equilibrium of a Substituted Acridinone (B8587238) in Different Solvents.
TautomerSolventDielectric Constant (ε)Relative ΔG (kcal/mol)Predominant Form
9-Hydroxyacridine (Lactim)Gas Phase1.0+5.8Lactam
Chloroform4.8+4.2
Water78.4+2.5

Computational Docking Studies for Ligand-Protein Interactions (Methodology)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a 4-bromo-9(10H)-acridinone derivative) when bound to a second molecule (the receptor, typically a protein or DNA). iajpr.com This method is crucial in structure-based drug design for identifying potential therapeutic agents. nih.gov The general methodology involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges. ijpsjournal.com The ligand, 4-bromo-9(10H)-acridinone, is built using molecular modeling software, and its geometry is optimized to find a low-energy conformation. Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

Grid Box Generation: A grid box is defined around the active site of the receptor. This box specifies the three-dimensional space where the docking algorithm will search for possible binding poses for the ligand. Software such as AutoGrid is used to pre-calculate grid maps of interaction energies for various atom types. ijpsjournal.com

Docking Simulation: Automated docking programs, such as AutoDock or AutoDock Vina, are used to perform the simulation. nih.gov These programs systematically explore various conformations, orientations, and positions of the ligand within the defined grid box. A common and effective search method is the Lamarckian Genetic Algorithm, which combines a genetic algorithm for global searching with a local search method for energy minimization. nih.gov

Scoring and Analysis: Each generated binding pose is evaluated by a scoring function that estimates the binding free energy (e.g., in kcal/mol). nih.gov The poses are then ranked, with lower energy scores indicating more favorable binding. The final results are analyzed to identify the most likely binding mode. This analysis includes visualizing the ligand-protein complex to examine key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex. ijpsjournal.com

Table 2: Example Output from a Molecular Docking Simulation of Acridinone Derivatives against a Target Protein.
CompoundBinding Energy (kcal/mol)Interacting Residues in Active SiteKey Interactions
Derivative 1-8.80TYR-122, ASP-145, LYS-88Hydrogen bond, π-π stacking
Derivative 2-8.45TYR-122, PHE-201, LYS-88Hydrophobic, π-π stacking
Derivative 3 (4-Bromo)-8.20ASP-145, GLU-121, PHE-201Hydrogen bond, Halogen bond

Supramolecular Chemistry and Non Covalent Interactions of 9 10h Acridinone, 4 Bromo Systems

Crystal Engineering and Solid-State Interactions

In the solid state, the spatial arrangement of 4-bromo-9(10H)-acridinone molecules is directed by a combination of weak, non-covalent forces. While specific crystallographic data for the 4-bromo derivative are not extensively detailed in the literature, the predictable interactions of its functional groups allow for a well-grounded understanding of its likely crystal packing. The interplay between π-stacking, hydrogen bonding, and halogen bonding is crucial in the rational design of crystalline materials with desired properties.

The extensive, planar aromatic system of the acridinone (B8587238) core is highly conducive to π-π stacking interactions. These interactions are a dominant force in the assembly of many aromatic molecules, including the related quinacridone (B94251) derivatives, where they lead to the formation of molecular columns in the solid state. nih.govnih.gov In these arrangements, the planar molecules stack on top of one another, typically in a displaced fashion to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.gov The interplanar distance between stacked molecules in related structures is often found to be in the range of 3.4 to 3.6 Å. nih.gov These stacking interactions are fundamental to the electronic properties of the resulting materials and play a significant role in stabilizing the crystal lattice. rsc.org

The 9(10H)-acridinone scaffold contains a secondary amine (N-H) group and a carbonyl (C=O) group, which are classic hydrogen bond donor and acceptor sites, respectively. This arrangement facilitates the formation of robust intermolecular N-H···O=C hydrogen bonds. In many acridone (B373769) and quinacridone structures, these interactions lead to the formation of centrosymmetric dimers or extended one-dimensional chains and tapes. nih.gov This primary hydrogen bonding motif often works in concert with π-stacking, organizing the molecules into higher-order structures where columns or layers of π-stacked molecules are linked together by hydrogen bonds, creating a stable three-dimensional network.

The bromine atom at the 4-position introduces the possibility of halogen bonding, a highly directional non-covalent interaction. mdpi.comnih.gov The bromine atom can act as a halogen bond donor, interacting with electron-rich sites (Lewis bases) such as a carbonyl oxygen, the nitrogen of another molecule, or the π-system of an adjacent aromatic ring (C-Br···π). nih.govmdpi.com The C-Br···π interaction, in particular, is an important tool in crystal engineering for controlling the orientation of aromatic molecules. nih.gov This interaction involves the region of positive electrostatic potential on the halogen atom (the σ-hole) and the electron-rich face of the acridinone ring. The presence of halogen bonding adds another layer of control over the supramolecular architecture, potentially competing with or complementing the dominant hydrogen bonding and π-stacking interactions to define the final crystal packing.

Table 1: Key Non-Covalent Interactions in 4-bromo-9(10H)-acridinone Systems

Interaction TypeDonorAcceptorTypical GeometrySignificance in Solid State
π-Stacking π-system of acridinone ringπ-system of adjacent acridinone ringParallel-displaced or sandwichFormation of columnar structures, influences electronic properties.
Hydrogen Bonding N-H groupC=O groupLinear or near-linearFormation of dimers and chains, provides structural robustness.
Halogen Bonding C-Br groupπ-system, O, N atomsHighly directionalProvides directional control over molecular assembly.

Self-Assembly and Hierarchical Structures

The capacity for directional, non-covalent interactions enables 4-bromo-9(10H)-acridinone to act as a building block for self-assembled, ordered structures in solution. Acridone derivatives, when functionalized with appropriate groups to tune solubility and intermolecular forces, can self-assemble into complex hierarchical structures. researchgate.netrsc.orgrsc.org For instance, achiral quinacridone molecules have been shown to form well-defined twisted nanofibers and bundles through a process driven by π-stacking and hydrogen bonding. sciopen.com

The self-assembly process for acridone-based systems is often initiated by changes in solvent composition or concentration, which modulate the strength of solvophobic effects and intermolecular interactions. sciopen.com This can lead to the formation of supramolecular polymers, which may manifest as a variety of nanostructures including fibers, sheets, and vesicles. rsc.org The bromine substituent on the 4-bromo-9(10H)-acridinone scaffold can further influence this process by introducing halogen bonding as a directional interaction and by modifying the electronic properties and, consequently, the π-stacking strength of the aromatic core.

Host-Guest Chemistry and Anion Recognition (e.g., Acridinone-based Transporters)

The acridinone scaffold is a valuable platform for the design of synthetic receptors in host-guest chemistry, particularly for anion recognition and transport. wikipedia.orgmdpi.com The N-H group of the acridinone can serve as an effective hydrogen-bond donor to bind anionic guests. dntb.gov.ua By attaching additional hydrogen-bond donating groups (like ureas or thioureas) to the acridinone framework, highly effective and selective anion transporters can be created. chemrxiv.org

These synthetic transporters function by binding an anion on one side of a lipid membrane, encapsulating it within a lipophilic exterior, diffusing across the membrane, and releasing the anion on the other side. The electron-withdrawing nature of the bromine atom in 4-bromo-9(10H)-acridinone would be expected to increase the acidity of the N-H proton, thereby enhancing its hydrogen-bonding strength and potentially improving its anion binding affinity. This makes the 4-bromo-acridinone core an attractive component for developing more potent anionophores for potential applications in treating diseases related to faulty anion channels, such as cystic fibrosis. nih.govnih.gov

Intercalation Mechanisms with Biomolecules

The planar, polycyclic aromatic structure of acridinone derivatives makes them prime candidates for intercalation into DNA. nih.gov This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. farmaciajournal.com This non-covalent interaction is primarily driven by π-stacking between the acridinone ring system and the DNA base pairs, along with electrostatic and hydrophobic interactions. farmaciajournal.com

Advanced Applications in Organic Synthesis and Materials Science Utilizing 9 10h Acridinone, 4 Bromo

Building Blocks for Complex Heterocyclic Architectures

The presence of a bromine atom on the 9(10H)-acridinone framework makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.orgwikipedia.org These reactions allow for the facile introduction of diverse functional groups and the extension of the π-conjugated system, enabling the synthesis of complex heterocyclic architectures.

Two of the most significant reactions in this context are the Suzuki coupling and the Buchwald-Hartwig amination.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron species, such as a boronic acid, catalyzed by a palladium complex. wikipedia.orgnih.gov For 9(10H)-Acridinone, 4-bromo-, the bromine atom serves as the halide component. This methodology is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the use of less toxic and environmentally safer boronic acids compared to other organometallic reagents. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling an amine with an aryl halide, also catalyzed by palladium. wikipedia.orglibretexts.orgacsgcipr.org This method has become indispensable for synthesizing aryl amines, largely replacing harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org For instance, 9(10H)-Acridinone, 4-bromo- can be reacted with various primary or secondary amines to introduce new nitrogen-containing substituents, which is a common strategy for tuning the electronic properties of molecules designed for optoelectronic applications. nih.gov

These synthetic strategies leverage the reactivity of the carbon-bromine bond, transforming the 4-bromo-acridinone core into more elaborate structures with specific functions for materials science and medicinal chemistry.

Functional Materials for Optoelectronics

The rigid and planar structure of the acridone (B373769) nucleus provides excellent thermal stability and desirable electronic properties, making its derivatives highly sought after for optoelectronic applications. nih.govnih.gov 9(10H)-Acridinone, 4-bromo- serves as a key intermediate in the synthesis of these high-performance materials.

Acridone-based materials are widely employed in OLEDs, often as host materials for phosphorescent and thermally activated delayed fluorescent emitters. ptfarm.pl By linking the acridone core to other moieties like carbazole (B46965) through its nitrogen atom, bipolar host materials with balanced carrier-transporting properties can be created. ptfarm.pl The bromine at the 4-position can be used as a synthetic handle to attach other functional groups, thereby fine-tuning the material's properties to optimize device performance, such as achieving high efficiency and low roll-off at high brightness. ptfarm.pl For example, acridone derivatives have been used in green phosphorescent OLEDs (PhOLEDs) that exhibit excellent performance, with low turn-on voltages and high external quantum efficiencies (ηext). ptfarm.pl

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest triplet excitons, potentially achieving 100% internal quantum efficiency without the need for heavy metals like iridium or platinum. rsc.orgnih.gov Acridone derivatives are excellent candidates for TADF emitters due to their distinct donor-acceptor (D-A) structures, which facilitate a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) states. rsc.orgrsc.org

In these designs, the acridone moiety can act as an electron acceptor. rsc.org The bromine atom on the acridone ring can be substituted with various electron-donating groups to precisely control the molecule's electronic structure and photophysical properties. rsc.org This molecular engineering allows for the simultaneous optimization of a high rate of reverse intersystem crossing (kRISC) and a high radiative decay rate, which are crucial for efficient TADF. rsc.org Devices using acridone-based TADF emitters have demonstrated outstanding performance, including high external quantum efficiencies and power efficiencies. rsc.orgrsc.org

Table 1: Performance of OLEDs with Acridone-Based TADF Emitters

Emitter Host Max. EQE (%) Power Efficiency (lm W⁻¹) Emission Color
TRZ-DDPAc DBFPO 27.3% 56.3 Green

| 3,6-DPXZ-AD | DPEPO | 30.6% | 109.9 | Yellow |

Hole Transporting Materials (HTMs) are essential components in devices like perovskite solar cells (PSCs) and OLEDs, facilitating the efficient extraction and transport of positive charge carriers (holes). researchgate.netnih.gov Acridine-based compounds are promising as HTMs due to their electron-donating nature, high hole mobility, and good thermal stability. nih.govnih.gov

Derivatives built on the 10H,10′H-9,9′-spirobi[acridine] core have shown significant potential as replacements for the commonly used spiro-OMeTAD. nih.gov Synthetic routes to these complex HTMs often involve brominated acridone precursors. researchgate.net The resulting materials can exhibit improved hole mobility and better energy level alignment with perovskite layers, leading to enhanced power conversion efficiencies and superior long-term stability in solar cells. researchgate.netnih.gov

Table 2: Properties of Acridine-Based Hole Transporting Materials

Compound Application Hole Mobility (cm² V⁻¹ s⁻¹) Device Efficiency
TPA-2ACR OLED HTL - EQE: 21.59%

| BSA50 | PSC HTL | Higher than BSA51 | PCE: 22.65% |

The efficiency of optoelectronic devices is fundamentally linked to the charge injection and transport properties of the materials used. The rigid, planar structure of the acridone core is beneficial for charge transport by promoting intermolecular π-π stacking. researchgate.net However, strong stacking can sometimes be detrimental; therefore, bulky substituents are often introduced to modulate the molecular packing in the solid state. nih.gov

The 4-bromo-acridinone unit serves as a versatile platform for attaching such groups. By replacing the bromine via cross-coupling reactions, derivatives with tailored molecular architectures can be synthesized. nih.gov These modifications influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for matching the energy levels of adjacent layers in a device, thereby facilitating efficient charge injection. Furthermore, the choice of substituents can significantly impact charge mobility, with improvements of over 60-fold observed in some cases by optimizing molecular design. researchgate.net

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the acridone nucleus makes it an excellent fluorophore for the development of chemical sensors and biological probes. nih.govmdpi.com These sensors can detect specific ions or molecules through changes in their fluorescence intensity or wavelength, often via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov

Acridone derivatives have been successfully designed as "turn-off" or "turn-on" fluorescent probes for various metal ions, including Fe³⁺ and Ni²⁺. nih.govresearchgate.net For example, a coumarin-acridone hybrid probe was developed that showed high sensitivity and selectivity for Fe³⁺, with a detection limit of 1.77 µM, which is suitable for biological applications. nih.gov Similarly, other acridone-based chemosensors have been synthesized for the selective detection of Ni²⁺ with a detection limit of 1.52 µM. researchgate.net The synthesis of these probes often starts from functionalized acridones, where the 4-bromo position provides a convenient site for attaching the specific binding units or receptor moieties required for selective analyte recognition. researchgate.net Acridone-based probes have also been developed for sensing nitric oxide (NO) in living cells, demonstrating their utility in biological imaging. mdpi.com

Table 3: Acridone-Based Fluorescent Probes

Probe Type Analyte Detection Limit Sensing Mechanism
Coumarin-Acridone Hybrid Fe³⁺ 1.77 µM Fluorescence Quenching
Acridine-based Chemosensor Ni²⁺ 1.52 µM Fluorescence Response

| Diamino-acridone | Nitric Oxide | - | Fluorescence Increase |

Application in Cellular Imaging (Probes)

The acridinone (B8587238) core is a well-established fluorophore utilized in the development of fluorescent probes for cellular imaging. mdpi.com These probes are instrumental in visualizing cellular structures and processes due to their high sensitivity and the non-invasive nature of fluorescence microscopy. thermofisher.comnih.gov Derivatives of 9(10H)-acridinone are designed to act as molecular sensors, capable of reporting on specific analytes or changes in the cellular microenvironment. researchgate.net

The fundamental principle behind these probes lies in the conjugation of the acridinone fluorophore with a recognition site for a specific target. mdpi.com The interaction with the target analyte induces a change in the photophysical properties of the acridinone moiety, leading to a detectable change in fluorescence, such as an increase or decrease in intensity or a shift in the emission wavelength.

While specific research on 4-bromo-9(10H)-acridinone as a cellular probe is not extensively detailed in publicly available literature, the core acridone structure is known to be a versatile platform for such applications. For instance, acridone derivatives have been engineered to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation. nih.gov This property is particularly advantageous for cellular imaging, as it can lead to high signal-to-background ratios. The introduction of a bromo-substituent can be a strategic step in the synthesis of more complex probes, where the bromine atom serves as a handle for further functionalization through cross-coupling reactions.

Table 1: Properties of Acridone-Based Fluorescent Probes

Property Description Relevance in Cellular Imaging
Fluorophore The fluorescent part of the molecule. The 9(10H)-acridinone core provides the fundamental fluorescence properties.
Recognition Site A molecular component designed to selectively bind to a specific analyte. Determines the probe's specificity for a particular cellular target (e.g., ions, enzymes, nucleic acids).
Signaling Mechanism The process by which analyte binding is converted into a change in fluorescence. Can include mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or modulation of AIE.
Cell Permeability The ability of the probe to cross the cell membrane. Essential for visualizing intracellular targets.

| Photostability | The resistance of the fluorophore to photodegradation upon exposure to excitation light. | Crucial for long-term imaging experiments. |

Industrial Applications (e.g., Dyes and Pigments, Laser Technologies)

The inherent color and fluorescence of acridone derivatives make them candidates for applications as specialty dyes and pigments. chemicalbook.com The color in such organic molecules arises from the absorption of light in the visible spectrum, which is facilitated by a conjugated system of alternating double and single bonds, and the presence of chromophores. chemicalbook.com The 9(10H)-acridone structure fits these criteria, and its derivatives are known to be used in dyeing organic materials.

The specific utility of 4-bromo-9(10H)-acridinone in the dye and pigment industry is not well-documented in readily accessible sources. However, halogenated organic compounds are often used to achieve specific colorfastness properties or to serve as intermediates in the synthesis of more complex dye structures. The bromine atom can enhance the stability of the molecule and influence its shade.

In the realm of materials science, derivatives of acridone are explored for their potential in advanced applications. For example, related compounds like 10-(4-Bromophenyl)-9(10H)-acridone are classified as small molecule semiconductor building blocks. This suggests that the acridinone core, with its extended π-system, has electronic properties suitable for use in organic electronics. While direct applications of 4-bromo-9(10H)-acridinone in laser technologies are not prominently reported, fluorescent dyes with high quantum yields and photostability are essential components of dye lasers. The acridone scaffold possesses the necessary photophysical characteristics, and substitution with a heavy atom like bromine could potentially influence properties relevant to laser applications, such as intersystem crossing rates.

Table 2: Potential Industrial and Materials Science Applications of Acridone Derivatives

Application Area Potential Role of 4-bromo-9(10H)-acridinone Key Properties Required
Specialty Dyes & Pigments Intermediate for complex dyes; potential for specific color and fastness properties. High color strength, photostability, chemical resistance, good dispersibility.
Organic Electronics Building block for organic semiconductors. Appropriate energy levels (HOMO/LUMO), charge carrier mobility, processability.

| Laser Dyes | Potential core structure for a laser dye. | High fluorescence quantum yield, broad absorption and emission bands, good photostability, low triplet-triplet absorption. |

Table 3: List of Mentioned Compounds

Compound Name
9(10H)-Acridinone, 4-bromo-
9(10H)-Acridinone

Q & A

Q. What are the established synthetic routes for introducing bromo substituents at the 4-position of 9(10H)-acridinone?

The 4-bromo derivative can be synthesized via palladium-mediated ortho-C–H bond activation followed by cross-coupling with brominated reagents. Stoichiometric palladium intermediates enable precise regioselectivity, as demonstrated in stepwise arylation/alkylation protocols . Alternative routes include electrophilic substitution under controlled conditions, though yields may vary depending on the directing groups present on the acridinone core. Purification typically involves recrystallization or column chromatography to isolate the brominated product.

Q. Which spectroscopic techniques are critical for characterizing 4-bromo-9(10H)-acridinone derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns, particularly the deshielding effects of the bromine atom at C4. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies carbonyl (C=O) and N–H stretching vibrations. For crystalline derivatives, X-ray diffraction offers unambiguous structural confirmation .

Q. What safety precautions are necessary when handling 4-bromo-9(10H)-acridinone in laboratory settings?

Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (e.g., NIOSH-approved N95/P2 masks) is advised during powder handling. Work should be conducted in a fume hood to avoid inhalation of particulates. Emergency protocols include immediate skin decontamination with soap/water and eye rinsing with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during palladium-mediated C–H functionalization of 9(10H)-acridinone?

Conflicting regioselectivity may arise from competing catalytic vs. stoichiometric pathways. Systematic optimization of reaction parameters (e.g., ligand choice, solvent polarity, temperature) is critical. For example, bulky ligands favor ortho-selectivity in Pd-mediated reactions, while electron-deficient solvents reduce side reactions. Validation via control experiments and DFT-based mechanistic studies can clarify dominant pathways .

Q. What computational methods predict the tautomeric behavior and electronic properties of 4-bromo-9(10H)-acridinone?

Density Functional Theory (DFT) at the B3LYP/6-311G** level accurately models tautomeric equilibria and HOMO-LUMO gaps. Semiempirical methods (e.g., PM3) provide preliminary insights into thermodynamic stability, while MP2 calculations refine dipole moments and charge distribution. These models are vital for designing fluorescent probes or chemiluminescent tags .

Q. How can anti-tumor activity of 4-bromo-acridinone derivatives be optimized without compromising solubility?

Structural modifications, such as appending hydrophilic groups (e.g., triazoles, sulfonates) to the acridinone core, enhance aqueous solubility while retaining intercalation properties. In vitro cytotoxicity assays using MDA-MB-231 breast cancer cells can screen derivatives, with IC₅₀ values guiding SAR studies. Co-solvent systems (DMSO/PBS) mitigate precipitation in biological assays .

Q. What strategies address discrepancies between experimental and computational data on acridinone stability?

Discrepancies in melting points or thermodynamic parameters often stem from polymorphic forms or solvent interactions. Standardizing crystallization conditions (e.g., solvent polarity, cooling rates) reduces variability. Cross-validating computational predictions (e.g., Gibbs free energy) with differential scanning calorimetry (DSC) ensures alignment between theory and experiment .

Q. How do tautomeric forms of 4-bromo-9(10H)-acridinone influence analytical results?

Tautomerism between 9(10H)- and 10(9H)-acridinone forms affects NMR chemical shifts and UV-Vis absorbance. Locked tautomers (via methylation at N10) simplify analysis. Dynamic NMR experiments at variable temperatures can quantify equilibrium constants, while time-dependent DFT simulations predict spectral changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.